molecular formula C28H31ClN2O7 B12063472 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate CAS No. 23857-51-4

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate

Cat. No.: B12063472
CAS No.: 23857-51-4
M. Wt: 543.0 g/mol
InChI Key: GZFMWASBMSLFDX-UHFFFAOYSA-N
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Description

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate is a synthetic organic compound belonging to the xanthylium dye family. It is known for its vibrant coloration and is used in various applications, including as a fluorescent dye in biological research and as a coloring agent in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate typically involves the cyclocondensation of 2-hydroxy-4-(N,N-diethylamino)-(2-carboxy)benzophenone with cyclohexanone in the presence of concentrated sulfuric acid . This reaction forms the xanthylium core structure, which is then further reacted with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the xanthylium core, potentially leading to the formation of reduced xanthylium derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the diethylamino groups.

    Reduction: Reduced xanthylium derivatives.

    Substitution: Various substituted xanthylium compounds depending on the electrophile used.

Scientific Research Applications

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent dye in biological imaging, allowing researchers to visualize cellular structures and processes. In chemistry, it is used as a probe to study reaction mechanisms and molecular interactions. Additionally, its vibrant coloration makes it useful in industrial applications such as textile dyeing and ink production .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for the visualization of these structures in biological research.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthylium dye with similar fluorescent properties but different substituents.

    Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.

    Nile Red: A lipophilic dye used for staining intracellular lipid droplets.

Uniqueness

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate is unique due to its specific substituents, which confer distinct fluorescent properties and reactivity. Its carboxyphenyl group allows for specific interactions with biological molecules, making it particularly useful in targeted imaging applications .

Properties

CAS No.

23857-51-4

Molecular Formula

C28H31ClN2O7

Molecular Weight

543.0 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;perchlorate

InChI

InChI=1S/C28H30N2O3.ClHO4/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;2-1(3,4)5/h9-18H,5-8H2,1-4H3;(H,2,3,4,5)

InChI Key

GZFMWASBMSLFDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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